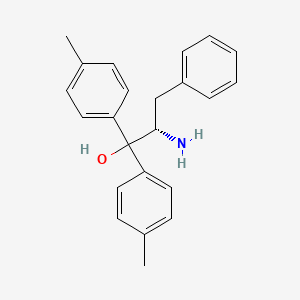
(2S)-2-amino-1,1-bis(4-methylphenyl)-3-phenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol is a chiral compound with a unique structure that includes an amino group, a phenyl group, and two p-tolyl groups attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric reduction of a ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol may involve the use of large-scale chiral resolution techniques or the employment of biocatalysts to achieve high enantiomeric purity. These methods are optimized for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Thionyl chloride or phosphorus tribromide under anhydrous conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a precursor in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which (S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl and p-tolyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various receptors and enzymes, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-3-phenylpropan-1-ol: Lacks the p-tolyl groups, resulting in different chemical and biological properties.
2-Amino-3-phenyl-1,1-dimethylpropan-1-ol: Similar structure but with methyl groups instead of p-tolyl groups, affecting its reactivity and applications.
Uniqueness
(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol is unique due to its specific chiral configuration and the presence of bulky p-tolyl groups, which can influence its steric and electronic properties. These features make it a valuable compound in asymmetric synthesis and as a potential therapeutic agent.
Propiedades
Fórmula molecular |
C23H25NO |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-1,1-bis(4-methylphenyl)-3-phenylpropan-1-ol |
InChI |
InChI=1S/C23H25NO/c1-17-8-12-20(13-9-17)23(25,21-14-10-18(2)11-15-21)22(24)16-19-6-4-3-5-7-19/h3-15,22,25H,16,24H2,1-2H3/t22-/m0/s1 |
Clave InChI |
ZNOVCUROOVMNMO-QFIPXVFZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)([C@H](CC3=CC=CC=C3)N)O |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(CC3=CC=CC=C3)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B14793261.png)
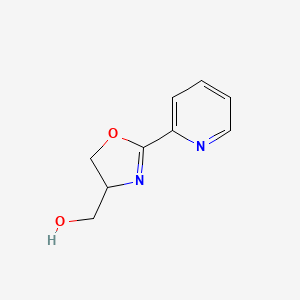
![N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)
![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)
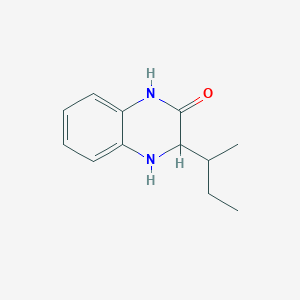
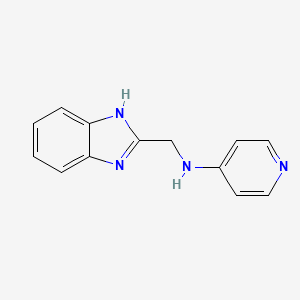

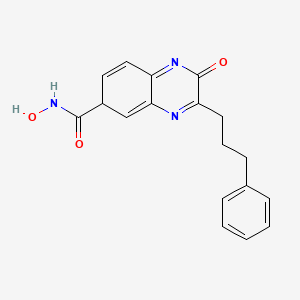

![6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B14793310.png)
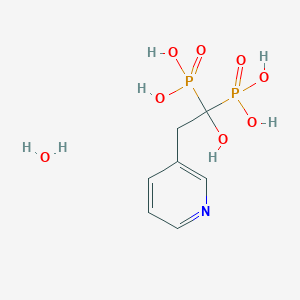
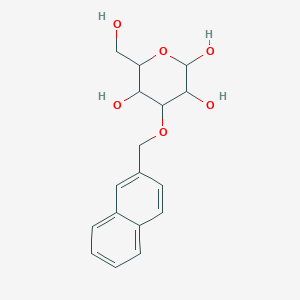
![2-Amino-3-(methoxymethyl)-6,7-dihydrobenzo[c]pyrazolo[1,2-a][1,2]diazepin-1(5H)-one](/img/structure/B14793336.png)
![rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B14793350.png)
